Superior Enzymatic Potency Against Full-Length Human OGT Compared to ST045849
OSMI-1 demonstrates significantly greater enzymatic potency than the alternative OGT inhibitor ST045849. In a radiometric capture assay using full-length human OGT (ncOGT), OSMI-1 exhibited an IC50 of 2.7 μM [1]. In contrast, ST045849 showed IC50 values of 30 μM for sOGT and 53 μM for ncOGT under comparable assay conditions . This represents an approximately 11- to 20-fold improvement in potency for OSMI-1.
| Evidence Dimension | Enzymatic inhibition of OGT (IC50) |
|---|---|
| Target Compound Data | 2.7 μM |
| Comparator Or Baseline | ST045849 (OGT-IN-2): 30 μM (sOGT) and 53 μM (ncOGT) |
| Quantified Difference | 11- to 20-fold lower IC50 (higher potency) for OSMI-1 |
| Conditions | Full-length human OGT (ncOGT); radiometric capture assay with UDP-GlcNAc and peptide substrate |
Why This Matters
Higher potency enables effective OGT inhibition at lower compound concentrations, reducing the risk of off-target effects and compound interference in cellular assays.
- [1] Ortiz-Meoz, R. F.; Jiang, J.; Lazarus, M. B.; Orman, M.; Janetzko, J.; Fan, C.; Duveau, D. Y.; Tan, Z. W.; Thomas, C. J.; Walker, S. A Small Molecule That Inhibits OGT Activity in Cells. ACS Chem. Biol. 2015, 10 (6), 1392–1397. View Source
